molecular formula C9H19ClN2 B1381790 1-(1-Cyclopropylethyl)piperazine hydrochloride CAS No. 1337880-65-5

1-(1-Cyclopropylethyl)piperazine hydrochloride

Cat. No.: B1381790
CAS No.: 1337880-65-5
M. Wt: 190.71 g/mol
InChI Key: UGKISUHOWGGNME-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H19ClN2 and a molecular weight of 190.71 g/mol.

Scientific Research Applications

1-(1-Cyclopropylethyl)piperazine hydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions.

    Industry: It is used in the production of various industrial chemicals.

Safety and Hazards

The safety information for 1-(1-Cyclopropylethyl)piperazine hydrochloride includes several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

The synthesis of 1-(1-Cyclopropylethyl)piperazine hydrochloride involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

1-(1-Cyclopropylethyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which means it binds to and activates GABA receptors . This interaction leads to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

1-(1-Cyclopropylethyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    Piperazine: A compound used as an anthelmintic agent.

    N-cyclopropylethylpiperazine: A compound with similar chemical properties and applications.

This compound is unique due to its specific molecular structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-cyclopropylethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-8(9-2-3-9)11-6-4-10-5-7-11;/h8-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKISUHOWGGNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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